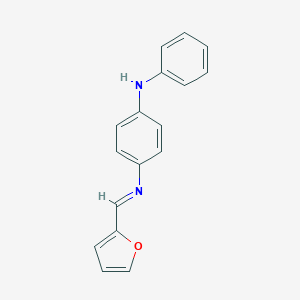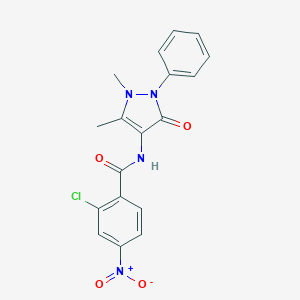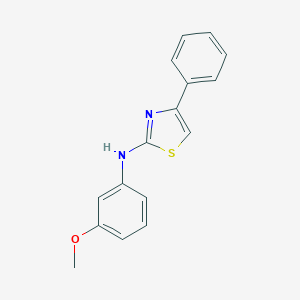
1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine is complex and unique, contributing to its potential applications in the field of chemistry. Unfortunately, specific details about its molecular structure were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Herbicidal Activity in Agriculture : Imidazolidine derivatives have been investigated for their potential use as herbicides. A study highlighted the synthesis of an imidazolidine derivative with potent herbicidal activity against annual weeds, demonstrating good rice selectivity and low mammalian and environmental toxicity. This suggests potential agricultural applications for 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine if similar activity profiles are found (Hwang et al., 2005).
Anticancer Research : The synthesis and in vitro screening of novel N-benzyl aplysinopsin analogs, including imidazolidine derivatives, have shown potential as anticancer agents. These compounds were evaluated against a panel of 60 human tumor cell lines, with certain analogs displaying potent growth inhibition and cytotoxicity against melanoma and ovarian cancer cells. This highlights the potential of imidazolidine derivatives in the development of new anticancer therapies (Penthala et al., 2011).
Anti-inflammatory and Analgesic Applications : Another area of application is in the development of anti-inflammatory and analgesic agents. A series of substituted-imidazolidine derivatives demonstrated significant anti-inflammatory and analgesic actions in vivo, along with a superior gastrointestinal safety profile compared to standard drugs. This suggests that imidazolidine derivatives, including potentially 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine, could be explored for their therapeutic efficacy in treating inflammatory conditions and pain (Husain et al., 2013).
Sensing and Detection : Imidazolidine derivatives have also been utilized in the development of fluorescent sensors. Research in this area includes the synthesis of 2-substituted imidazolidines for selective sensor properties towards Hg2+ and Cu2+ ions. This application demonstrates the utility of imidazolidine derivatives in environmental monitoring and chemical sensing (Tolpygin et al., 2010).
Wirkmechanismus
Target of Action
The primary target of 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine is Hsp90 (Heat shock protein 90) . Hsp90 is a molecular chaperone with a molecular weight of 90 kD in the family of heat shock proteins . It plays an important role in maintaining conformations and biological functions of various oncoproteins, which are indispensable for the occurrence and progression of various cancers .
Mode of Action
1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine interacts with Hsp90 by binding to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90 . This interaction inhibits the function of Hsp90, leading to the degradation of client oncoproteins .
Biochemical Pathways
The inhibition of Hsp90 affects various biochemical pathways involved in cancer occurrence and development . One significant effect is the down-regulation of the expression level of Her2 , a client protein of Hsp90 . This results in the cytotoxicity of these novel Hsp90 inhibitors .
Pharmacokinetics
The compound’s interaction with hsp90 and its resulting effects suggest that it is able to reach its target site and exert its action effectively .
Result of Action
The result of the action of 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine is the significant down-regulation of the expression level of Her2, a client protein of Hsp90 . This leads to the cytotoxicity of these novel Hsp90 inhibitors . The compound showed the highest binding affinity to Hsp90α (IC 50 = 12 nM) in fluorescence polarization (FP) competition assay and the strongest anti-proliferative activity against human breast adenocarcinoma cell line (MCF-7) and human lung epithelial cell line (A549) with IC 50 values of 21.58 μM and 31.22 μM, respectively .
Action Environment
Like all drugs, its action and efficacy are likely to be influenced by factors such as ph, temperature, and the presence of other molecules in the environment .
Eigenschaften
IUPAC Name |
1,3-dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2S/c1-18-12-13-21(25-18)22-23(16-19-8-4-2-5-9-19)14-15-24(22)17-20-10-6-3-7-11-20/h2-13,22H,14-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYJKTNSUICJAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Diethylamino)-2-{[(2-methylphenyl)imino]methyl}phenol](/img/structure/B392428.png)

![2-{3-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B392432.png)
![3-[(4-methylpiperidino)carbonyl]-2H-chromen-2-one](/img/structure/B392433.png)

![2-[5-methoxy-1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B392437.png)

![2-[2,5-dioxo-1-(4-propoxyphenyl)azolidin-3-ylthio]-N-(4-chlorophenyl)acetamide](/img/structure/B392441.png)
![4-[(2,3-Dichlorophenyl)sulfonyl]morpholine](/img/structure/B392443.png)

![6-bromo-3-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B392445.png)
![3-[({3-nitro-4-methylphenyl}imino)methyl]-2-methyl-1H-indole](/img/structure/B392446.png)
![4-(2,5-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole](/img/structure/B392447.png)
![N-[(5-bromo-2-thienyl)methylene]-N-(4-methoxyphenyl)amine](/img/structure/B392449.png)